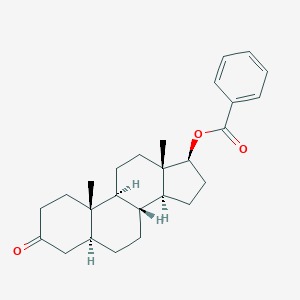

Stanolone benzoate

Description

Ermalone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.

Structure

3D Structure

Properties

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18,20-23H,8-16H2,1-2H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDZDAPCWHIIKB-LVYWIKMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036502 | |

| Record name | Dihydrotestosterone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057-07-4 | |

| Record name | Dihydrotestosterone benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stanolone benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001057074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ermalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrotestosterone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-17-β-hydroxyandrostan-3-one benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANOLONE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74307G2D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Stanolone Benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stanolone benzoate is a synthetic androgen and an ester prodrug of stanolone, also known as dihydrotestosterone (DHT), the most potent endogenous androgen.[1][2] The benzoate ester enhances the molecule's lipophilicity and prolongs its duration of action, with the active compound, stanolone, being released following administration.[1] Consequently, the fundamental mechanism of action of stanolone benzoate is identical to that of stanolone (DHT). This guide provides a detailed exploration of this mechanism, focusing on the molecular interactions within the canonical androgen receptor (AR) signaling pathway. Furthermore, it outlines key, field-proven experimental workflows for elucidating and quantifying the activity of stanolone benzoate and similar androgenic compounds.

Introduction: Stanolone Benzoate as a Prodrug

Stanolone benzoate is chemically described as 5α-androstan-17β-ol-3-one 17β-benzoate.[2] As a prodrug, its primary pharmacological activity is dependent on the in vivo cleavage of the benzoate ester, which liberates stanolone (DHT).[1] Stanolone is a 5α-reduced metabolite of testosterone and is crucial for male sexual development and physiology.[3][4] It exhibits a higher binding affinity and a slower dissociation rate from the androgen receptor compared to testosterone, making it a more potent agonist.[1][4] This guide will, therefore, concentrate on the well-established mechanism of action of stanolone (DHT) as the pharmacologically active molecule.

Part 1: The Core Mechanism - The Androgen Receptor Signaling Cascade

The biological effects of stanolone are mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5][6] The signaling cascade is a multi-step process that ultimately modulates the transcription of target genes.[7]

-

Ligand Binding and Conformational Change: In its inactive state, the AR resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP90 and HSP70.[6] The binding of stanolone to the ligand-binding domain (LBD) of the AR induces a significant conformational change in the receptor.[5]

-

Dissociation of Heat Shock Proteins and Dimerization: This conformational shift triggers the dissociation of the HSPs, unmasking a nuclear localization signal.[6] Subsequently, two ligand-bound AR molecules form a homodimer.[5][6]

-

Nuclear Translocation: The AR homodimer is actively transported into the nucleus.[7]

-

DNA Binding: Within the nucleus, the AR homodimer recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6][7]

-

Recruitment of Co-regulators and Transcriptional Regulation: Upon binding to AREs, the AR-DNA complex recruits a suite of co-regulatory proteins, including co-activators (e.g., SRC family, CBP/p300) and co-repressors.[6] This assembly, known as the transcriptional machinery, modulates the rate of transcription of androgen-responsive genes, leading to either increased or decreased protein expression.[6][7] These target genes are involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[8]

Caption: Integrated workflow for elucidating mechanism of action.

Part 3: Data Interpretation and Synthesis

The data generated from these workflows should be synthesized to build a comprehensive understanding of stanolone benzoate's mechanism of action.

| Parameter | Experiment | Typical Value for Stanolone (DHT) | Interpretation |

| Binding Affinity (Ki) | Competitive Radioligand Binding Assay | 0.25 - 0.5 nM [1] | Indicates very high-affinity binding to the androgen receptor, stronger than testosterone. |

| Transcriptional Potency (EC50) | Luciferase Reporter Gene Assay | ~0.13 nM [1] | Demonstrates potent activation of AR-mediated transcription at sub-nanomolar concentrations. |

| Target Gene Regulation | qRT-PCR | Significant upregulation of genes like KLK3 and TMPRSS2 [8] | Confirms functional activity on endogenous gene targets in a relevant cellular context. |

Conclusion

The mechanism of action of stanolone benzoate is defined by the activity of its active metabolite, stanolone (dihydrotestosterone). Stanolone acts as a potent agonist of the androgen receptor, initiating a well-defined signaling cascade that involves receptor dimerization, nuclear translocation, and the modulation of target gene transcription. The experimental workflows detailed in this guide—from receptor binding assays to functional reporter assays and endogenous gene expression analysis—provide a comprehensive framework for researchers to rigorously investigate and quantify the androgenic activity of stanolone benzoate and other related compounds. This multi-tiered approach ensures scientific integrity by validating the mechanism at molecular, transcriptional, and cellular levels.

References

-

Shukla, G. C., Plaga, A. R., & Lathia, J. D. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 13(16), 4271. [Link]

-

QIAGEN. Androgen Signaling. QIAGEN GeneGlobe. [Link]

-

Wikipedia. (2024). Androstanolone. Wikipedia. [Link]

-

ResearchGate. (2024). Androgen Receptor signalling. A simplified schematic of Androgen... ResearchGate. [Link]

-

Abeomics. Androgen Signaling. Abeomics. [Link]

-

Cleveland Clinic. (2022). DHT (Dihydrotestosterone): What It Is, Side Effects & Levels. Cleveland Clinic. [Link]

-

ForHair. (2023). Dihydrotestosterone: Understanding DHT & It's Role in Hair Loss. ForHair. [Link]

-

Palvimo, J. J. (2011). Analysis of Androgen Receptor Activity by Reporter Gene Assays. In Androgen Action (pp. 29-41). Humana Press. [Link]

-

Handelsman, D. J., & Anawalt, B. D. (2020). Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels. Endocrine Reviews, 41(2), 268–287. [Link]

-

Medical News Today. (2024). DHT (dihydrotestosterone) and its link to hair loss. Medical News Today. [Link]

-

INDIGO Biosciences. (n.d.). Human AR Reporter Assay Kit. INDIGO Biosciences. [Link]

-

ForHair. (2026). Supplements for Hair Loss: What Actually Works. ForHair. [Link]

-

Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Sar M., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS ONE 12(6): e0177839. [Link]

-

ResearchGate. (2022). Cellular androgen reporter assay—to design the luciferase androgen... ResearchGate. [Link]

-

Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In Androgen Action (pp. 43-48). Humana Press. [Link]

-

Jia, L., & Coetzee, G. A. (2005). Identification of novel androgen receptor target genes in prostate cancer. BMC Cancer, 5, 111. [Link]

-

Segawa, T., et al. (2002). Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells. Oncogene, 21(57), 8836-8848. [Link]

-

Kleinstreuer, N. C., et al. (2017). Development and Validation of a Computational Model for Androgen Receptor Activity. Chemical Research in Toxicology, 30(4), 946–964. [Link]

-

Wikipedia. (2023). Androstanolone benzoate. Wikipedia. [Link]

-

Toth, M., & Zakar, T. (1982). Relative binding affinity of anabolic-androgenic steroids. Experimental and Clinical Endocrinology, 80(2), 161-168. [Link]

-

Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43–48. [Link]

-

Jia, L., et al. (2007). Androgen receptor in prostate cancer cells: Identification of novel and clinically relevant target genes. Cancer Research, 67(9 Supplement), 2315. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Sahu, B., et al. (2011). Genome-Wide Analysis of Androgen Receptor Targets Reveals COUP-TF1 as a Novel Player in Human Prostate Cancer. PLoS ONE, 6(10), e25346. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

DeLeon, J. F., et al. (2015). Research Resource: Androgen Receptor Activity Is Regulated Through the Mobilization of Cell Surface Receptor Networks. Molecular Endocrinology, 29(8), 1224–1241. [Link]

-

OriGene Technologies. (n.d.). AR Human Androgen qPCR Primer Pair (NM_000044). OriGene Technologies. [Link]

-

Pérez-Neri, I., et al. (2001). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Steroid Biochemistry and Molecular Biology, 77(4-5), 235-240. [Link]

-

Pérez-Neri, I., et al. (2001). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry, 16(5), 457-463. [Link]

-

Judson, R., et al. (2024). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Frontiers in Toxicology, 6. [Link]

-

National Center for Biotechnology Information. (n.d.). Dihydrotestosterone benzoate. PubChem. [Link]

-

S. J. O'Donohue, et al. (2014). Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry, 57(11), 4572-4583. [Link]

Sources

- 1. Androstanolone - Wikipedia [en.wikipedia.org]

- 2. Androstanolone benzoate - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of novel androgen receptor target genes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Conversion of Stanolone Benzoate to Dihydrotestosterone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrotestosterone (DHT), also known as stanolone, is a potent endogenous androgen critical for male sexual development and physiological function.[1][2][3] However, its therapeutic delivery is hampered by a very low oral bioavailability due to extensive first-pass metabolism.[2] To overcome this limitation, prodrug strategies, such as esterification, are employed. Stanolone benzoate, a synthetic ester of DHT, is designed to enhance the pharmacokinetic profile of the parent compound.[4][5] This guide provides a detailed technical overview of the in vivo conversion of stanolone benzoate into its active form, dihydrotestosterone. It covers the enzymatic mechanisms, pharmacokinetic implications, validated bioanalytical methodologies for quantification, and the subsequent physiological actions of the released DHT.

The Rationale for Esterification: Stanolone Benzoate as a Prodrug

The primary objective of converting an active pharmaceutical ingredient (API) into an ester prodrug is to modify its physicochemical properties, thereby improving its pharmacokinetic profile. Stanolone, in its free form, is rapidly cleared from circulation. Esterification at the 17β-hydroxyl group with benzoic acid creates stanolone benzoate, a more lipophilic molecule.[4][6]

This chemical modification serves several key purposes:

-

Enhanced Bioavailability: By masking the polar hydroxyl group, the ester form can improve absorption and distribution characteristics, particularly for intramuscular or transdermal routes of administration.[2][5]

-

Prolonged Duration of Action: The ester acts as a temporary depot from which the active DHT is slowly released as the ester bond is hydrolyzed in vivo.[7][8][9] This creates a more sustained and predictable release profile compared to the administration of the unesterified hormone.[7][8][9]

-

Protection from First-Pass Metabolism: For potential oral formulations, esterification can protect the drug from rapid inactivation in the liver, although DHT itself has inherently poor oral bioavailability regardless of this strategy.[2][10]

The core principle is that stanolone benzoate itself has significantly lower affinity for the androgen receptor (AR) and is considered the inactive prodrug.[7][8] Its therapeutic effect is entirely dependent on its conversion to the highly potent DHT.[7][8]

The Conversion Pathway: Enzymatic Hydrolysis In Vivo

The transformation of stanolone benzoate to active DHT is a hydrolytic cleavage reaction catalyzed by a class of enzymes known as carboxylesterases (CES; EC 3.1.1.1).[11][12][13]

The Role of Carboxylesterases (CES)

Carboxylesterases are ubiquitous serine hydrolases found in various tissues, with high concentrations in the liver, plasma, and intestine.[12][14][15] They are responsible for the metabolism of a wide array of ester-containing endogenous molecules and xenobiotics, including many prodrugs.[12][15] In humans, the two most prominent isoforms involved in drug metabolism are CES1 and CES2.[12]

-

CES1: Highly expressed in the liver and plays a major role in the metabolism of drugs in systemic circulation.

-

CES2: Predominantly found in the intestine, where it can act on orally administered ester prodrugs.

The catalytic mechanism involves a classic serine hydrolase catalytic triad (Ser-His-Asp/Glu) in the enzyme's active site, which facilitates the nucleophilic attack on the carbonyl carbon of the ester bond, leading to its cleavage.[13]

The diagram below illustrates this fundamental bioactivation step.

Caption: Metabolic conversion of stanolone benzoate to DHT via enzymatic hydrolysis.

Pharmacokinetic Implications

The rate and extent of this conversion dictate the pharmacokinetic profile of active DHT. Studies on other DHT esters, such as dihydrotestosterone heptanoate, demonstrate a predictable pattern: following intramuscular injection, plasma levels of the ester rise and then fall as it is converted, leading to a sustained elevation of DHT levels that can last for weeks.[7][8][9] A similar profile is expected for stanolone benzoate.

| Parameter | Stanolone (DHT) | Stanolone Ester (e.g., Heptanoate) | Rationale for Difference |

| Route of Admin | Transdermal, Sublingual | Intramuscular Injection | Ester form allows for depot injection and slow release.[2][7][8] |

| Time to Peak (Tmax) | Short (hours) | Long (days to a week) | Gradual hydrolysis of the ester prodrug from the injection site.[7][8][9] |

| Elimination Half-life | Short (hours) | Long (apparent half-life of weeks) | The apparent half-life is dictated by the slow release rate, not elimination.[16] |

| Bioavailability | Very low (oral), ~10% (transdermal) | High (IM injection) | Esterification and IM route bypass extensive first-pass metabolism.[2][5] |

This table presents generalized data based on known principles of DHT and its esters. Specific values for stanolone benzoate would require dedicated clinical studies.

Experimental Workflow for In Vivo Quantification

To accurately assess the conversion of stanolone benzoate to DHT, a robust and validated bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and ability to multiplex analytes.[17][18][19]

Caption: Bioanalytical workflow for quantifying stanolone benzoate and DHT in vivo.

Protocol: Sample Preparation from Plasma/Serum

Objective: To efficiently extract stanolone benzoate and DHT from a biological matrix while removing interfering substances like proteins and phospholipids.[20]

-

Thawing & Aliquoting: Thaw plasma/serum samples on ice. Aliquot a precise volume (e.g., 100-200 µL) into a clean polypropylene tube.[21]

-

Internal Standard (IS) Spiking: Add a small volume of a working solution containing stable isotope-labeled internal standards (e.g., DHT-d3, Testosterone-d3 as a proxy IS for the ester). The IS corrects for variability during sample preparation and analysis.

-

Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile to the sample, vortex vigorously for 30 seconds to precipitate proteins.

-

Liquid-Liquid Extraction (LLE):

-

Isolation and Evaporation: Carefully transfer the upper organic layer to a new tube, avoiding the precipitated protein and aqueous layers. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[17]

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).[21] Vortex to ensure the analytes are fully dissolved. The sample is now ready for injection.

Protocol: LC-MS/MS Analysis

Objective: To chromatographically separate stanolone benzoate and DHT and to detect and quantify them with high specificity and sensitivity.

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantiva, Sciex 4500 QTRAP).[17][21]

-

Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, <2 µm particle size) is typically used for steroid analysis.[22][23]

-

Mobile Phases:

-

Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes. Due to its higher lipophilicity, stanolone benzoate will have a longer retention time than DHT.

-

Mass Spectrometry:

-

Ionization: Heated Electrospray Ionization (HESI) in positive mode is standard for these analytes.

-

Detection: Selective Reaction Monitoring (SRM) is used. Specific precursor ions (Q1) are selected for each analyte and fragmented into product ions (Q3). The Q1/Q3 transitions are highly specific.

-

| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) |

| Dihydrotestosterone (DHT) | m/z 291.2 | m/z 255.2 |

| Stanolone Benzoate | m/z 395.3 | m/z 273.2 |

| DHT-d3 (IS) | m/z 294.2 | m/z 258.2 |

(Note: Exact m/z values may vary slightly based on instrumentation and adducts formed. These transitions must be empirically optimized.)

Post-Conversion: DHT and the Androgen Receptor Signaling Pathway

Once hydrolyzed from its benzoate ester, DHT exerts its potent biological effects by binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor.[1][24]

-

Ligand Binding: In the cytoplasm, the AR is in an inactive state, complexed with heat shock proteins (HSPs). DHT, being a more potent agonist than testosterone, binds to the AR's ligand-binding domain with higher affinity and dissociates more slowly.[1][2][25]

-

Conformational Change & Translocation: This binding induces a conformational change, leading to HSP dissociation. The activated AR-DHT complex forms a homodimer.[1]

-

Nuclear Translocation & DNA Binding: The dimer translocates into the nucleus and binds to specific DNA sequences called Androgen Response Elements (AREs) in the promoter regions of target genes.[1][24]

-

Gene Transcription: The AR-DNA complex recruits co-activator proteins, initiating the transcription of genes responsible for androgenic effects, such as cell growth and proliferation in tissues like the prostate.[1][26][27]

Caption: Downstream androgen receptor signaling pathway activated by DHT.

Conclusion

The use of stanolone benzoate as a prodrug for dihydrotestosterone represents a classic and effective strategy in pharmaceutical development to overcome the pharmacokinetic limitations of a potent API. The in vivo conversion is a predictable enzymatic process mediated primarily by carboxylesterases, which reliably cleaves the ester to liberate the active hormone. Understanding this conversion is critically dependent on robust bioanalytical techniques, with LC-MS/MS providing the necessary specificity and sensitivity for accurate pharmacokinetic modeling. By characterizing the rate and extent of this bioactivation, researchers can effectively design and evaluate dosing regimens that ensure sustained and therapeutic levels of DHT, thereby maximizing its clinical utility.

References

-

Mörike, K., Terhaag, B., & Neugebauer, G. (n.d.). Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters. PubMed. [Link]

-

Lee, D. K., & Chang, C. (2003). Expression and Degradation of Androgen Receptor: Mechanism and Clinical Implication. Journal of the Endocrine Society. [Link]

-

Wikipedia. (n.d.). Dihydrotestosterone. [Link]

-

Keenan, B. S., et al. (1987). Dihydrotestosterone heptanoate: synthesis, pharmacokinetics, and effects on hypothalamic-pituitary-testicular function. PubMed. [Link]

-

Androgen receptor signaling: Significance and symbolism. (2025). [Link]

-

Teixeira, D., et al. (2021). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. MDPI. [Link]

-

Cleveland Clinic. (2022). DHT (Dihydrotestosterone): What It Is, Side Effects & Levels. [Link]

-

Keenan, B. S., et al. (1987). Dihydrotestosterone Heptanoate: Synthesis, Pharmacokinetics, and Effects on Hypothalamic- Pituitary-Testicular Function. [Link]

-

Shafi, A. A., et al. (2011). Androgen receptor signaling in prostate cancer development and progression. PMC - NIH. [Link]

-

Dihydrotestosterone: Understanding DHT & It's Role in Hair Loss. (n.d.). [Link]

-

Keenan, B. S., et al. (1987). Dihydrotestosterone Heptanoate: Synthesis, Pharmacokinetics, and Effects on Hypothalamic-Pituitary-Testicular Function. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

G. Handelsman, D. J. (2018). Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels. PMC - PubMed Central. [Link]

-

Johnson, S. (2024). DHT (dihydrotestosterone) and its link to hair loss. Medical News Today. [Link]

-

Weinbauer, G. F., et al. (1991). Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. PubMed. [Link]

-

Zhang, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC - NIH. [Link]

-

French, D. (2016). Advances in bioanalytical techniques to measure steroid hormones in serum. PubMed. [Link]

-

Li, M., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. PubMed. [Link]

-

Botrè, F., et al. (2021). Bioanalytical Detection of Steroid Abuse in Sports Based on the Androgenic Activity Measurement. MDPI. [Link]

-

Stárka, L., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. PMC - PubMed Central. [Link]

-

Stoops, J. K., et al. (1969). Carboxylesterases (EC 3.1.1). Kinetic studies on carboxylesterases. Biochemistry. [Link]

-

Laizure, S. C., et al. (2013). Human carboxylesterases: a comprehensive review. PMC - PubMed Central. [Link]

-

Wheelock, C. E., et al. (2010). Carboxylesterases: dual roles in lipid and pesticide metabolism. SciSpace. [Link]

-

Di, L. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. [Link]

-

Simkova, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. PubMed. [Link]

-

PubChem - NIH. (n.d.). Dihydrotestosterone benzoate. [Link]

-

Wikipedia. (n.d.). Androstanolone benzoate. [Link]

-

ResearchGate. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma | Request PDF. [Link]

-

Wikipedia. (n.d.). Androstanolone. [Link]

-

Brooks, J. R., et al. (1991). In vivo assay for conversion of testosterone to dihydrotestosterone by rat prostatic steroid 5 alpha-reductase and comparison of two inhibitors. PubMed. [Link]

-

Amory, J. K., et al. (2021). An oral lipidic native testosterone formulation that is absorbed independent of food. NIH. [Link]

-

Spadoni, C., et al. (2020). Formulation and Clinical Evaluation of Sodium Benzoate Oral Solution for the Treatment of Urea Cycle Disorders in Pediatric Patients. PubMed. [Link]

-

Tsai, G. E., et al. (2022). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Androstanolone benzoate - Wikipedia [en.wikipedia.org]

- 5. Androstanolone - Wikipedia [en.wikipedia.org]

- 6. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dihydrotestosterone heptanoate: synthesis, pharmacokinetics, and effects on hypothalamic-pituitary-testicular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in bioanalytical techniques to measure steroid hormones in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wisdomlib.org [wisdomlib.org]

- 27. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Androgen Receptor Binding Affinity of Stanolone Benzoate

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to quantify the binding affinity of Stanolone benzoate for the androgen receptor (AR). As Stanolone benzoate is a prodrug of Stanolone (dihydrotestosterone, DHT), this guide focuses on the established methodologies to measure the affinity of its active metabolite.[1][2][3][4] We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach.

Foundational Principles: The Androgen Receptor and Ligand Interaction

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone nuclear receptor superfamily.[5] Its function is pivotal in the development and maintenance of male reproductive tissues, as well as in muscle, bone, and hematopoietic systems.[5] The biological actions of androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), are mediated through binding to the AR.[6][7][8]

Upon ligand binding, the AR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. There, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) to modulate the transcription of target genes.[5][9] The affinity with which a ligand binds to the AR's ligand-binding domain (LBD) is a critical determinant of its potency. Dihydrotestosterone (Stanolone) binds to the AR with approximately twice the affinity of testosterone, contributing to its greater biological activity.[5]

Stanolone benzoate, the topic of this guide, is a synthetic ester of Stanolone.[1][3] In biological systems, it is cleaved by esterase enzymes to release the active Stanolone (DHT) molecule. Therefore, any in vitro binding assay will ultimately measure the affinity of Stanolone for the AR.

Caption: Canonical androgen receptor (AR) signaling pathway.

Experimental Design: The Competitive Radioligand Binding Assay

To determine the binding affinity of a non-labeled compound ('competitor'), the most robust and widely accepted method is the competitive radioligand binding assay. This assay quantifies the ability of the test compound to compete with a high-affinity, radiolabeled ligand for the receptor's binding site.

Principle of Competition

The assay is based on the law of mass action. A fixed concentration of androgen receptors and a fixed concentration of a radiolabeled ligand (e.g., [³H]-Methyltrienolone (R1881) or [³H]-DHT) are incubated together. In parallel incubations, increasing concentrations of the unlabeled test compound (Stanolone benzoate) are added. The test compound will compete for the binding sites, displacing the radioligand. The amount of radioactivity bound to the receptor decreases as the concentration of the test compound increases. This displacement is measured, typically by liquid scintillation counting, and allows for the calculation of the competitor's binding affinity.

Caption: Principle of competitive ligand binding.

Causality in Reagent and System Selection

-

Receptor Source: While recombinant AR can be used, cytosol isolated from the ventral prostate of castrated rats is a classic and reliable source.[10][11] Castration (24 hours prior to tissue harvesting) upregulates AR expression, increasing the assay's signal window.[10] Using tissue cytosol provides the receptor in a near-native environment, though it necessitates careful protein quantification.

-

Radioligand Choice: The synthetic androgen [³H]-R1881 is often preferred over [³H]-DHT. R1881 does not bind to sex hormone-binding globulin (SHBG), which can be present in cytosolic preparations and would otherwise confound results. The radioligand must have high affinity and specificity for the AR to ensure a robust signal.

-

Assay Buffer (TEDG): The composition of the buffer is critical for maintaining receptor stability.[10][12]

-

Tris: A buffering agent to maintain a physiological pH (typically 7.4 at 4°C).[10]

-

EDTA: A chelating agent that sequesters divalent cations, which can be cofactors for proteases that would degrade the receptor.[10]

-

Dithiothreitol (DTT): A reducing agent that prevents the oxidation of sulfhydryl groups in the receptor's binding pocket, which is essential for maintaining its conformation and binding capability.[10]

-

Glycerol & Sodium Molybdate: These are stabilizing agents that help maintain the structural integrity of the unbound receptor complex.[10]

-

-

Separation of Bound and Free Ligand: After incubation, receptor-bound radioligand must be separated from the unbound fraction. A common method is the use of a hydroxyapatite (HAP) slurry.[10][12] The negatively charged phosphate groups on the HAP bind to the positively charged domains of the AR, allowing for pelleting by centrifugation while the free radioligand remains in the supernatant.

Detailed Experimental Protocol: AR Competitive Binding Assay

This protocol is adapted from established methodologies for determining AR binding affinity.[10][12][13]

Workflow Overview

Caption: High-level experimental workflow for AR binding assay.

Step-by-Step Methodology

Part A: Receptor Preparation (Rat Ventral Prostate Cytosol)

-

Humanely euthanize 60-90 day old rats 24 hours post-castration.[10]

-

Excise the ventral prostates, trim excess fat, and place them in ice-cold TEDG buffer.[10]

-

Homogenize the pooled tissue using a Polytron homogenizer on ice.

-

Centrifuge the homogenate at 30,000 x g for 30 minutes at 4°C.[10]

-

Carefully collect the supernatant, which is the cytosol containing the soluble AR.

-

Determine the total protein concentration of the cytosol using a standard method like the Bio-Rad Protein Assay.[10] Aliquot and store at -80°C.

Part B: Assay Execution

-

Prepare Competitor Dilutions: Prepare a serial dilution series of Stanolone benzoate in ethanol, typically from 10⁻⁴ M to 10⁻¹² M. Also prepare dilutions for a reference competitor, such as unlabeled R1881 or DHT.

-

Aliquot Reagents: In duplicate or triplicate assay tubes, perform the following additions on ice:

-

Total Binding (TB): Add 10 µL ethanol, 100 µL TEDG buffer with [³H]-R1881 (final concentration ~1 nM).

-

Non-Specific Binding (NSB): Add 10 µL of a high concentration of unlabeled R1881 (e.g., 10⁻⁶ M final concentration), 100 µL TEDG buffer with [³H]-R1881.

-

Competitor Wells: Add 10 µL of each Stanolone benzoate dilution, 100 µL TEDG buffer with [³H]-R1881.

-

-

Add Receptor: Add 200 µL of the diluted prostate cytosol (target protein concentration ~0.5-1.0 mg/mL) to every tube. Gently vortex.

-

Incubation: Incubate all tubes at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.[10]

Part C: Separation and Quantification

-

Prepare HAP Slurry: Prepare a 60% (v/v) hydroxyapatite slurry in 50 mM Tris buffer. Keep constantly stirred on ice.[10]

-

Separation: Add 500 µL of the ice-cold, stirred HAP slurry to each assay tube. Incubate on ice for 15-20 minutes with intermittent vortexing.

-

Washing: Centrifuge the tubes at ~1,500 x g for 5 minutes at 4°C. Discard the supernatant. Wash the HAP pellet two more times by resuspending in 1 mL of ice-cold 50 mM Tris buffer, centrifuging, and decanting the supernatant. This step is crucial to remove all unbound radioligand.

-

Elution & Counting: After the final wash, add 1.5 mL of ethanol to each tube to elute the bound radioligand from the receptor-HAP complex. Transfer this solution to a scintillation vial.

-

Add 10-14 mL of scintillation cocktail to each vial and quantify the radioactivity in a liquid scintillation counter as disintegrations per minute (DPM).

Data Analysis and Interpretation

Calculating IC₅₀

The raw DPM data must first be converted to percent specific binding.

-

Calculate Specific Binding (SB): SB = Total Binding (TB) DPM - Non-Specific Binding (NSB) DPM. This value represents the maximum signal in your assay.

-

Calculate Percent Binding for Each Competitor Concentration: For each data point, calculate % Bound = (DPM_sample - DPM_NSB) / (DPM_TB - DPM_NSB) * 100.

-

Generate Dose-Response Curve: Plot the % Bound against the logarithm of the competitor concentration. The resulting curve will be sigmoidal.

-

Determine IC₅₀: Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a four-parameter logistic equation. The IC₅₀ is the concentration of Stanolone benzoate that reduces the specific binding of [³H]-R1881 by 50%.[14][15][16]

Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay.[16] To determine a true measure of affinity, the inhibition constant (Kᵢ) should be calculated using the Cheng-Prusoff equation .[17][18]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

-

IC₅₀ is the experimentally determined 50% inhibitory concentration.

-

[L] is the concentration of the radioligand used.

-

Kₐ is the dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment (Scatchard analysis), but literature values for common radioligands are often used.[19][20]

Data Presentation

Quantitative data should be summarized for clear comparison.

| Compound | IC₅₀ (nM) | Kᵢ (nM) | Relative Binding Affinity (RBA%)* |

| DHT (Reference) | 1.5 ± 0.2 | 0.8 ± 0.1 | 100% |

| Testosterone | 3.1 ± 0.4 | 1.7 ± 0.2 | ~47% |

| Stanolone (from Benzoate) | 1.6 ± 0.3 | 0.9 ± 0.1 | ~94% |

| Flutamide (Antagonist) | > 10,000 | > 5,000 | < 0.01% |

*Note: This table presents hypothetical but realistic data for illustrative purposes. RBA is calculated as (Kᵢ of DHT / Kᵢ of Test Compound) x 100.

The results would be expected to show that Stanolone, liberated from Stanolone benzoate, has a very high binding affinity for the androgen receptor, nearly equivalent to that of the reference standard DHT.[5][6]

Conclusion

This guide outlines a robust, mechanistically-grounded approach to determining the androgen receptor binding affinity of Stanolone benzoate. By understanding the causal principles behind each step—from receptor preparation to the calculation of the Kᵢ—researchers can generate high-quality, reliable data. The competitive radioligand binding assay, when performed with appropriate controls and careful technique, remains the gold standard for quantifying the direct interaction between a ligand and its receptor, providing foundational data for drug development and endocrine research.

References

-

Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002) . (2002). National Toxicology Program. [Link]

-

Ligand Competition Binding Assay for the Androgen Receptor . (2011). Springer Nature Experiments. [Link]

-

Scatchard equation . Wikipedia. [Link]

-

Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors . Journal of Biomolecular Screening, 14(1), 43–48. [Link]

-

AR Human Androgen NHR Binding Agonist Radioligand LeadHunter Assay - FR . Eurofins Discovery. [Link]

-

Analysis of Receptor-Ligand Interactions . Raines Lab, University of Wisconsin-Madison. [Link]

-

Determining Ligand Binding Sites . (2026). CSIR NET LIFE SCIENCE COACHING. [Link]

-

Goldstein, B., & Wofsy, C. (1996). Interpretation of Scatchard plots for aggregating receptor systems . Biophysical Journal, 70(3), 1254–1267. [Link]

-

Klotz, I. M. (1982). Analysis of Receptor-Ligand Interactions . Science, 217(4566), 1247-1249. [Link]

-

Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors . Journal of Biomolecular Screening. [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors . (2009). ResearchGate. [Link]

-

Androstanolone benzoate . Wikipedia. [Link]

-

Vinggaard, A. M., et al. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation . Toxicology in Vitro, 23(8), 1548-1555. [Link]

-

Bratoeff, E., et al. (2005). Relative binding affinity of novel steroids to androgen receptors in hamster prostate . Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 289-294. [Link]

-

AR Binding Assay Fact Sheet . U.S. Environmental Protection Agency. [Link]

-

Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside . The Journal of Clinical Endocrinology & Metabolism, 101(3), 855–865. [Link]

-

Shaukat, A., et al. (2007). Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone . Journal of Biological Chemistry, 282(35), 25485-25495. [Link]

-

Dihydrotestosterone benzoate . PubChem. [Link]

-

Competitive binding curves yield IC50 values . ResearchGate. [Link]

-

He, B., et al. (2004). Analysis of Interdomain Interactions of the Androgen Receptor . Journal of Biological Chemistry, 279(12), 11579-11588. [Link]

-

Askew, E. B., et al. (2007). Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone . Journal of Biological Chemistry, 282(35), 25485-95. [Link]

-

In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol) . (2014). National Toxicology Program (NTP). [Link]

-

IC50 Determination . edX. [Link]

-

Christopoulos, A., & El-Fakahany, E. E. (2000). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations . Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 451-454. [Link]

-

6-Androgen receptor signalling . ResearchGate. [Link]

-

Saartok, T., et al. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin . Endocrinology, 114(6), 2100-2106. [Link]

-

Allan, G. F., et al. (2007). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators . Journal of Medicinal Chemistry, 50(22), 5411–5421. [Link]

-

Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50 . Journal of Chemical Education, 80(2), 214. [Link]

-

Dihydrotestosterone . PubChem. [Link]

-

Sharma, R., & D'Souza, V. M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values . Journal of Medicinal Chemistry, 67(20), 14931–14939. [Link]

Sources

- 1. Androstanolone benzoate - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. Dihydrotestosterone benzoate | C26H34O3 | CID 13987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Interdomain Interactions of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. courses.edx.org [courses.edx.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Scatchard equation - Wikipedia [en.wikipedia.org]

- 20. raineslab.com [raineslab.com]

The Regulation of Androgen-Responsive Genes by Stanolone Benzoate: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the mechanisms and methodologies for studying the regulation of androgen-responsive genes by stanolone benzoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven experimental insights to facilitate a comprehensive understanding of androgen receptor signaling and its downstream genetic targets.

Introduction: Stanolone Benzoate and the Androgen Receptor

Stanolone, also known as dihydrotestosterone (DHT), is the most potent endogenous androgen in males, playing a critical role in the development and maintenance of male characteristics.[1][2] It is a biologically active metabolite of testosterone, formed by the action of the enzyme 5α-reductase.[1][3] Stanolone benzoate is a synthetic ester of stanolone, which functions as a prodrug, releasing stanolone upon administration.[4][5] This controlled release mechanism makes it a valuable tool for in vivo and in vitro studies of androgen action.

The biological effects of stanolone are mediated through the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[6][7][8] The AR is expressed in various tissues, including the prostate, skeletal muscle, liver, and central nervous system.[6] Upon binding to stanolone, the AR undergoes a conformational change, leading to the regulation of a specific set of androgen-responsive genes (ARGs).[8][9] Understanding this regulatory network is crucial for elucidating the physiological roles of androgens and for the development of therapies targeting androgen-related pathologies, such as prostate cancer and androgen insensitivity syndromes.[10]

The Molecular Symphony: Stanolone-Mediated Androgen Receptor Signaling

The activation of the androgen receptor by stanolone initiates a cascade of molecular events culminating in the modulation of gene expression. This canonical signaling pathway is a cornerstone of androgen biology.

Upon entering the cell, stanolone binds to the ligand-binding domain (LBD) of the cytosolic AR.[6][7] This binding event triggers a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) that maintain the receptor in an inactive state.[9] The now-activated AR-stanolone complex translocates into the nucleus and dimerizes.[6][9] These AR dimers then bind to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6][9] The consensus ARE sequence is typically a pair of hexameric half-sites (5'-TGTTCT-3') separated by a three-nucleotide spacer.[6]

The binding of the AR dimer to AREs facilitates the recruitment of a complex of co-regulatory proteins, including coactivators and corepressors, which ultimately modulate the rate of transcription of the target gene by RNA polymerase II.[9] This intricate process allows for precise control over the expression of a wide array of genes involved in cellular proliferation, differentiation, and metabolism.[10][11]

Caption: Stanolone-Activated Androgen Receptor Signaling Pathway.

Methodologies for Interrogating Androgen-Responsive Gene Regulation

Cell-Based Reporter Assays for AR Activity

Cell-based reporter assays are a high-throughput method to screen for and quantify the functional activity of compounds that modulate the androgen receptor.[6][7] These assays typically utilize a cell line that expresses the human AR and contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an ARE-driven promoter.[6][12]

Experimental Protocol: Luciferase-Based AR Reporter Assay

-

Cell Culture: Maintain an AR-positive cell line (e.g., LNCaP or a stably transfected cell line like PC3-AR) in appropriate culture medium. For androgen treatment experiments, cells are typically cultured in medium containing charcoal-stripped fetal bovine serum (CS-FBS) for at least 24 hours to deplete endogenous androgens.[13]

-

Transfection (for transient assays): Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Treatment: Treat cells with a dose range of stanolone benzoate or a vehicle control (e.g., ethanol or DMSO). Include a known AR agonist (e.g., dihydrotestosterone) as a positive control and an antagonist (e.g., bicalutamide) to confirm AR-specificity.[14]

-

Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the concentration of stanolone benzoate to generate a dose-response curve.

Causality and Self-Validation: The inclusion of positive and negative controls validates that the observed reporter gene expression is a direct result of AR activation. The dose-response curve establishes the potency of stanolone benzoate.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a sensitive and specific method to quantify the mRNA levels of known androgen-responsive genes.[11][15] This technique allows for the validation of findings from broader screening methods like microarrays and provides quantitative data on the magnitude of gene regulation.

Experimental Protocol: qRT-PCR for Androgen-Responsive Genes

-

Cell Culture and Treatment: Culture and treat cells with stanolone benzoate as described in the reporter assay protocol.

-

RNA Isolation: Isolate total RNA from the treated cells using a reputable kit, ensuring high purity and integrity of the RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using SYBR Green or a probe-based detection method (e.g., TaqMan) with primers specific to the androgen-responsive genes of interest (e.g., KLK3 (PSA), FKBP5, TMPRSS2).[16][17] Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.

Causality and Self-Validation: The use of a housekeeping gene controls for variations in RNA input and reverse transcription efficiency. The comparison to a vehicle control ensures that the observed changes in gene expression are due to the stanolone benzoate treatment.

Chromatin Immunoprecipitation (ChIP) for AR-DNA Binding

ChIP is a powerful technique used to identify the direct binding of the androgen receptor to the regulatory regions of its target genes in the context of chromatin.[18][19] This method provides direct evidence of a physical interaction between the AR and the DNA of a specific gene.

Experimental Protocol: ChIP Assay for AR Binding

-

Cell Culture and Cross-linking: Treat cells with stanolone benzoate or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the androgen receptor. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-conjugated beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the AR-bound chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

-

Analysis by qPCR or Sequencing (ChIP-seq): Use qPCR with primers flanking a known ARE of a target gene to quantify the amount of immunoprecipitated DNA.[20] Alternatively, perform high-throughput sequencing (ChIP-seq) to identify all AR binding sites across the genome.[21][22]

Causality and Self-Validation: The use of a non-specific IgG control is critical to ensure that the immunoprecipitated DNA is specifically bound to the AR. qPCR analysis of a known AR target gene serves as a positive control for the ChIP procedure.

Caption: Integrated Experimental Workflow for Assessing Androgen-Responsive Gene Regulation.

Quantitative Data Presentation

The following table provides an example of how to present quantitative data from a qRT-PCR experiment investigating the effect of stanolone benzoate on the expression of well-established androgen-responsive genes in an androgen-responsive prostate cancer cell line (e.g., LNCaP).

| Gene Symbol | Gene Name | Fold Change (Stanolone Benzoate vs. Vehicle) | P-value |

| KLK3 | Kallikrein-related peptidase 3 (PSA) | 8.5 | < 0.001 |

| FKBP5 | FK506 binding protein 5 | 12.2 | < 0.001 |

| TMPRSS2 | Transmembrane protease, serine 2 | 6.7 | < 0.001 |

| NKX3-1 | NK3 homeobox 1 | 4.3 | < 0.01 |

Data are representative and should be generated from at least three independent biological replicates.

Logical Framework: From Treatment to Transcriptional Output

The regulation of androgen-responsive genes by stanolone benzoate is a logical cascade of events. The initial stimulus (stanolone benzoate treatment) leads to a primary molecular event (AR activation), which in turn results in a direct genomic interaction (AR binding to AREs), ultimately causing a measurable change in the cellular transcriptome (altered gene expression).

Caption: Logical Relationship from Stanolone Benzoate Treatment to Gene Expression.

Conclusion

The study of stanolone benzoate's regulation of androgen-responsive genes provides a powerful model for understanding androgen signaling. By employing a combination of cell-based reporter assays, qRT-PCR, and ChIP, researchers can build a comprehensive and validated picture of the molecular mechanisms at play. This guide has outlined the core principles and methodologies to empower scientists in their investigation of this critical biological pathway. The insights gained from such studies are paramount for advancing our knowledge of androgen-related physiology and pathology and for the development of novel therapeutic strategies.

References

- Title: Cell-Based Assays for Screening Androgen Receptor Ligands Source: Google Cloud Search URL

- Title: Cell-based assays for screening androgen receptor ligands - PMC - NIH Source: Google Cloud Search URL

- Title: Stanolone – a Potent Androgenic Hormone - ChemicalBook Source: Google Cloud Search URL

- Title: 6-Androgen receptor signalling. Testosterone is converted to...

- Title: An Automated, Cell-based Platform for the Rapid Detection of Novel Androgen Receptor Modulators Source: Google Cloud Search URL

- Title: Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf - NIH Source: Google Cloud Search URL

- Title: Stanolone benzoate (Androstanolone benzoate; Dihydrotestosterone benzoate; DHTB)

- Title: Androstanolone benzoate - Wikipedia Source: Google Cloud Search URL

- Title: Androgen receptor - Wikipedia Source: Google Cloud Search URL

- Title: What is the mechanism of Androstanolone?

- Title: Human Androgen Receptor Reporter Assay System (AR, NR3C4)

- Title: Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC - PubMed Central Source: Google Cloud Search URL

- Title: qPCR analysis of the expression of AR (A), testosterone induced gene...

- Title: Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed Source: Google Cloud Search URL

- Title: The program of androgen-responsive genes in neoplastic prostate epithelium | PNAS Source: Google Cloud Search URL

- Title: Global identification of androgen response elements - PubMed Source: Google Cloud Search URL

- Title: ChIP Analysis of Androgen Regulation of Transcriptional Activity - Thermo Fisher Scientific Source: Google Cloud Search URL

- Title: Targeting chromatin binding regulation of constitutively active AR variants to overcome prostate cancer resistance to endocrine-based therapies | Nucleic Acids Research | Oxford Academic Source: Google Cloud Search URL

- Title: Chromatin-immunoprecipitation sequence (ChIP seq) using antibody...

- Title: Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor - Research journals Source: Google Cloud Search URL

- Title: Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC - NIH Source: Google Cloud Search URL

- Title: The expression of androgen-responsive genes is up-regulated in the epithelia of benign prostatic hyperplasia - PMC - NIH Source: Google Cloud Search URL

Sources

- 1. Stanolone – a Potent Androgenic Hormone_Chemicalbook [chemicalbook.com]

- 2. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Androstanolone? [synapse.patsnap.com]

- 4. abmole.com [abmole.com]

- 5. Androstanolone benzoate - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]

- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androgen receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. pnas.org [pnas.org]

- 14. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The expression of androgen-responsive genes is up-regulated in the epithelia of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Global identification of androgen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]

The Androgenic Cascade: A Technical Guide to the Downstream Signaling Pathways of Stanolone Benzoate

This guide provides an in-depth exploration of the molecular signaling cascades initiated by Stanolone benzoate, a potent synthetic androgen. As a prodrug, Stanolone benzoate is converted in vivo to its active form, dihydrotestosterone (DHT), a primary mediator of androgenic signaling.[1][2][3] This document will dissect both the classical genomic and the rapid non-genomic pathways activated by this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action. We will delve into the causality behind experimental choices for elucidating these pathways and provide detailed, field-proven protocols.

Introduction: The Dual Nature of Androgen Receptor Signaling

Androgens, such as DHT, exert their biological effects through the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Historically, the prevailing model of androgen action centered on the AR's role as a ligand-activated transcription factor, a process termed genomic signaling.[5][6] This pathway involves the direct regulation of gene expression and is responsible for many of the long-term physiological effects of androgens.

However, a growing body of evidence has illuminated a second, more rapid mode of androgen action known as non-genomic signaling.[5][6][7] These effects are initiated within minutes of androgen exposure and are independent of transcription and translation.[6][7] They are mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm, which can directly interact with and modulate the activity of various signaling kinases.[5][8] This guide will explore both facets of Stanolone benzoate-induced signaling.

The Canonical Genomic Pathway: A Transcriptional Symphony

The classical genomic pathway of androgen action is a well-orchestrated series of molecular events that culminates in the altered expression of target genes.[4][9]

Mechanism of Action:

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] The binding of DHT, derived from Stanolone benzoate, to the ligand-binding domain of the AR induces a conformational change.[4]

-

Dissociation and Dimerization: This conformational shift triggers the dissociation of HSPs, exposing the AR's nuclear localization signal. The ligand-bound AR molecules then form homodimers.[4]

-

Nuclear Translocation: The AR homodimers translocate into the nucleus.[4][9]

-

DNA Binding and Transcriptional Regulation: Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[4][9] This binding event recruits a complex of co-regulatory proteins (coactivators and corepressors) that ultimately modulate the rate of transcription of androgen-responsive genes.[4] A prime example of an AR target gene is Prostate-Specific Antigen (PSA).[4]

Visualizing the Genomic Pathway

Caption: Canonical Androgen Receptor Genomic Signaling Pathway.

Experimental Workflow: Luciferase Reporter Assay for AR Transcriptional Activity

To quantify the transcriptional activity of the AR in response to Stanolone benzoate, a luciferase reporter assay is a robust and widely used method.[10][11][12] This assay utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with AREs.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells, such as the PC-3 prostate cancer cell line stably expressing the AR (PC3/AR), in a multi-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing AREs and a control plasmid (e.g., Renilla luciferase) for normalization.[12]

-

-

Compound Treatment:

-

After 24 hours, replace the medium with a medium containing various concentrations of Stanolone benzoate or a vehicle control.

-

Incubate the cells for an additional 24 hours.[10]

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[12]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of Stanolone benzoate to determine the dose-response curve.

-

Expected Outcome: A dose-dependent increase in luciferase activity will be observed in cells treated with Stanolone benzoate, indicating the activation of AR-mediated transcription.

Rapid Non-Genomic Signaling: A Cascade of Kinases

Stanolone benzoate, through its conversion to DHT, can also trigger rapid signaling events that are independent of gene transcription.[5][6][7] These non-genomic actions are often initiated by a population of AR at the cell membrane or in the cytoplasm and involve the activation of kinase cascades that can influence a variety of cellular processes, including proliferation, survival, and migration.[5][8]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade activated by androgens in a non-genomic fashion.[13][14][15]

Mechanism of Activation:

-

The cytoplasmic or membrane-associated AR, upon binding DHT, can interact with and activate Src kinase.[8][13]

-

Activated Src can then initiate a phosphorylation cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2.[13][16]

-

Activated ERK can then phosphorylate various downstream targets in the cytoplasm and nucleus, regulating cellular processes.[16]

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling axis modulated by androgens.[17][18]

Mechanism of Activation:

-

Androgen-bound AR can form a complex with the p85α regulatory subunit of PI3K and Src.[8][18]

-

This interaction leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

PIP3 serves as a docking site for Akt, which is then phosphorylated and activated by other kinases.

-

Activated Akt can then phosphorylate a multitude of downstream targets to promote cell survival and proliferation.[18]

Visualizing Non-Genomic Signaling

Caption: Non-Genomic Androgen Receptor Signaling Pathways.

Experimental Workflow: Western Blotting for ERK Phosphorylation

To determine if Stanolone benzoate activates the MAPK/ERK pathway, Western blotting can be used to detect the phosphorylated (active) form of ERK.[16][19][20]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with Stanolone benzoate for short time points (e.g., 5, 15, 30, 60 minutes) to capture rapid signaling events. Include a vehicle control.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).[19][21]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[19]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

-

-

Stripping and Re-probing:

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of ERK activation.

-

Expected Outcome: An increase in the ratio of p-ERK to total ERK in Stanolone benzoate-treated cells compared to the control will confirm the activation of the MAPK/ERK pathway.

Crosstalk and Integration of Signaling Pathways

It is crucial to recognize that the genomic and non-genomic signaling pathways are not mutually exclusive and can influence each other. For instance, activated ERK from the non-genomic pathway can phosphorylate and modulate the activity of the AR, thereby influencing its transcriptional program.[5] This intricate crosstalk highlights the complexity of androgen signaling and underscores the importance of investigating both pathways to fully understand the cellular response to Stanolone benzoate.

Investigating AR-DNA Interactions: Chromatin Immunoprecipitation (ChIP)

To identify the specific genomic loci where the AR binds following activation by Stanolone benzoate, Chromatin Immunoprecipitation (ChIP) is the gold-standard technique.[22][23]

Experimental Workflow: ChIP Protocol

Protocol:

-

Cell Treatment and Cross-linking:

-

Treat cells with Stanolone benzoate or a vehicle control.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.[24]

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.[24]

-

-

Immunoprecipitation:

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.[23]

-

-

Analysis:

-

The purified DNA can be analyzed by quantitative PCR (qPCR) to assess AR binding to specific known AREs or by next-generation sequencing (ChIP-seq) for genome-wide profiling of AR binding sites.[25]

-

Expected Outcome: ChIP-qPCR will show an enrichment of specific DNA sequences known to contain AREs in the AR immunoprecipitation from Stanolone benzoate-treated cells compared to the IgG control. ChIP-seq will provide a comprehensive map of AR binding sites across the genome.

Summary and Future Directions